Bis(propan-2-olato)bis(acrylato-O)titanium

Description

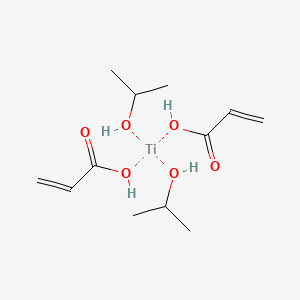

Bis(propan-2-olato)bis(acrylato-O)titanium is a titanium(IV) complex featuring two monodentate propan-2-olato (isopropoxide) ligands and two acrylato-O ligands. The acrylato group (CH₂=CHCOO⁻) binds via its oxygen atom, while the propan-2-olato ligands contribute to the titanium coordination sphere. This compound is hypothesized to adopt a distorted octahedral geometry, given titanium’s preference for six-coordinate structures in its +4 oxidation state .

Properties

CAS No. |

80785-42-8 |

|---|---|

Molecular Formula |

C12H24O6Ti |

Molecular Weight |

312.18 g/mol |

IUPAC Name |

propan-2-ol;prop-2-enoic acid;titanium |

InChI |

InChI=1S/2C3H4O2.2C3H8O.Ti/c2*1-2-3(4)5;2*1-3(2)4;/h2*2H,1H2,(H,4,5);2*3-4H,1-2H3; |

InChI Key |

JKSSCUYQPAOSIY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)O.CC(C)O.C=CC(=O)O.C=CC(=O)O.[Ti] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Bis(propan-2-olato)bis(acrylato-O)titanium typically involves the reaction of titanium tetrachloride with isopropanol and acrylic acid. The reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

Bis(propan-2-olato)bis(acrylato-O)titanium undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form titanium dioxide and other by-products.

Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium compounds.

Substitution: The isopropanol and acrylate ligands can be substituted with other ligands, leading to the formation of new titanium complexes.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(propan-2-olato)bis(acrylato-O)titanium has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in polymerization reactions and as a precursor for the synthesis of other titanium-based compounds.

Biology: This compound is studied for its potential use in bio-compatible materials and drug delivery systems.

Medicine: Research is ongoing to explore its use in medical implants and coatings due to its biocompatibility and anti-corrosive properties.

Industry: It is used in the production of high-performance coatings, adhesives, and composites.

Mechanism of Action

The mechanism by which Bis(propan-2-olato)bis(acrylato-O)titanium exerts its effects involves the interaction of its titanium center with various molecular targets. The titanium center can coordinate with different ligands, facilitating catalytic reactions and the formation of new compounds. The pathways involved in these processes are complex and depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis(pentane-2,4-dionato-O,O')bis(propan-2-olato)titanium

- Ligands: Bidentate acetylacetonate (pentane-2,4-dionato) and monodentate propan-2-olato.

- Coordination Geometry: Octahedral, with acetylacetonate forming six-membered chelate rings, enhancing thermal stability compared to monodentate acrylato ligands .

- Solubility: Highly soluble in organic solvents (e.g., isopropanol) due to hydrophobic acetylacetonate groups .

- Applications: Catalyzes esterification and transesterification reactions; used in sol-gel processes for TiO₂ nanomaterials .

- Stability : Decomposes at ~200°C, higher than acrylato analogues due to chelate effect .

(Isooctadecanoato-O)bis(methacrylato-O)(propan-2-olato)titanium

- Ligands: Methacrylato (CH₂=C(CH₃)COO⁻) and isooctadecanoato (branched C₁₈ carboxylate).

- Key Differences: Methacrylato’s methyl group increases steric hindrance, reducing reaction rates compared to acrylato. Isooctadecanoato enhances solubility in nonpolar media .

- Applications : Surface modifiers in coatings; improves adhesion to hydrophobic substrates .

Bis[ethyl 3-(oxo-κO)butanoato-κO′]bis(2-propanolato)titanium

- Ligands : Ethyl acetoacetate (bidentate) and propan-2-olato.

- Reactivity: The β-ketoester group in ethyl acetoacetate facilitates keto-enol tautomerism, enabling diverse catalytic pathways (e.g., Claisen condensations) .

- Electronic Effects : Stronger electron-withdrawing nature compared to acrylato, altering substrate affinity in catalysis .

Bis(5-chloroquinolin-8-olato-j2N,O)-bis(propan-2-olato-jO)titanium(IV)

- Ligands: Bidentate 5-chloro-8-hydroxyquinoline (N,O-donor) and propan-2-olato.

- Coordination : The N,O-chelate creates a rigid geometry, improving catalytic selectivity in oxidation reactions .

- Electronic Properties : Chlorine substituent enhances electrophilicity at the titanium center, boosting oxidative activity .

(3-Mercaptopropionato-O)bis(3-mercaptopropionato-O,S)(propan-2-olato)titanium

- Ligands: Thiol-based 3-mercaptopropionato (S,O-donor).

- Unique Features : Sulfur coordination enables redox activity and metal-sulfide bond formation, useful in photochemical applications .

- Stability: Lower thermal stability (~150°C decomposition) compared to oxygen-donor complexes .

Data Table: Comparative Analysis of Titanium Complexes

Biological Activity

Bis(propan-2-olato)bis(acrylato-O)titanium, also known by its CAS number 62125-16-0, is a titanium-based compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure which combines titanium with propan-2-olato and acrylate ligands, leading to interesting properties that may be beneficial in various biomedical applications.

- Molecular Formula : C27H52O7Ti

- Molecular Weight : 536.5646 g/mol

- Boiling Point : 400.8°C at 760 mmHg

- Flash Point : 225.6°C

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Properties : Titanium compounds are known for their antimicrobial properties, which can be enhanced by the presence of acrylate groups. Studies indicate that titanium-based materials can inhibit bacterial growth, making them suitable for applications in dental and orthopedic implants.

- Cell Adhesion Enhancement : Research has shown that modifications to titanium surfaces can improve cell adhesion and proliferation. For instance, the introduction of acrylate functionalities can facilitate better interactions with biological tissues, promoting osseointegration in implants .

- Photocatalytic Activity : Titanium compounds often exhibit photocatalytic properties under UV light, which can lead to the generation of reactive oxygen species (ROS). These ROS can have various biological effects, including antimicrobial action and potential applications in cancer therapy through photodynamic therapy .

Study 1: Surface Modification and Biological Response

A study investigated the effects of UV irradiation on titanium surfaces modified with this compound. The results indicated significant improvements in surface wettability and cell viability after treatment with UV light. The treated surfaces showed enhanced cell adhesion compared to untreated controls, suggesting a promising approach for improving implant integration .

Study 2: Antimicrobial Efficacy

In another research effort, the antimicrobial efficacy of titanium compounds was evaluated using various bacterial strains. The study found that this compound exhibited significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. This highlights its potential use in preventing infections associated with surgical implants .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.